molecular formula C10H10N2 B584923 1,5-Diaminonaphthalene-d6 CAS No. 1346598-98-8

1,5-Diaminonaphthalene-d6

Cat. No. B584923
M. Wt: 164.241
InChI Key: KQSABULTKYLFEV-MZWXYZOWSA-N
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Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 26.6 grams (0.08 mole) of anhydrous sodium 1,5-naphthalene disulfonate, 17.6 grams (0.44 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 180° C for 10 hours. The reaction pressure in the autoclave was 160 atm. during the reaction. After the ammonia was removed 30 ml of methanol was added to the reaction mixture for solvolysis. Thereafter the product was treated in the same manner as in Example 2, whereby 10.7 grams of 1,5-diaminonaphthalene was obtained. Yield was 84.5%.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(S([O-])(=O)=O)[C:10]2[CH:9]=[CH:8][CH:7]=[C:6](S([O-])(=O)=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na+].[Na+].[NH2-:21].[Na+].[NH3:23]>>[NH2:21][C:1]1[C:10]2[C:5](=[C:6]([NH2:23])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
80 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed 30 ml of methanol
ADDITION
Type
ADDITION
Details
was added to the reaction mixture for solvolysis
ADDITION
Type
ADDITION
Details
Thereafter the product was treated in the same manner as in Example 2

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 26.6 grams (0.08 mole) of anhydrous sodium 1,5-naphthalene disulfonate, 17.6 grams (0.44 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 180° C for 10 hours. The reaction pressure in the autoclave was 160 atm. during the reaction. After the ammonia was removed 30 ml of methanol was added to the reaction mixture for solvolysis. Thereafter the product was treated in the same manner as in Example 2, whereby 10.7 grams of 1,5-diaminonaphthalene was obtained. Yield was 84.5%.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(S([O-])(=O)=O)[C:10]2[CH:9]=[CH:8][CH:7]=[C:6](S([O-])(=O)=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na+].[Na+].[NH2-:21].[Na+].[NH3:23]>>[NH2:21][C:1]1[C:10]2[C:5](=[C:6]([NH2:23])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
80 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed 30 ml of methanol
ADDITION
Type
ADDITION
Details
was added to the reaction mixture for solvolysis
ADDITION
Type
ADDITION
Details
Thereafter the product was treated in the same manner as in Example 2

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.